molecular formula C15H15N3O2 B12007459 Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- CAS No. 301202-73-3

Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-

Cat. No.: B12007459
CAS No.: 301202-73-3
M. Wt: 269.30 g/mol
InChI Key: UMKRRWOQQIBNIC-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- is a chemical compound with a complex structure that includes a hydrazinecarboxamide group and a phenylmethoxyphenylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- typically involves the reaction of hydrazinecarboxamide with a suitable aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenylmethoxy compounds .

Scientific Research Applications

Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

301202-73-3

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

[(3-phenylmethoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C15H15N3O2/c16-15(19)18-17-10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-10H,11H2,(H3,16,18,19)

InChI Key

UMKRRWOQQIBNIC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N

Origin of Product

United States

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